Receptor Binding Profile: Beta-2 Adrenergic Affinity for 2,4-Dichloro-3-oxo-N-phenylbutanamide Versus Unsubstituted Parent
2,4-Dichloro-3-oxo-N-phenylbutanamide exhibits measurable binding affinity for the human beta-2 adrenergic receptor (β2-AR) with an IC50 value of 794 nM [1]. In contrast, the unsubstituted parent scaffold, 3-oxo-N-phenylbutanamide (acetoacetanilide; CAS 102-01-2), shows no reported β2-AR binding activity in the same or comparable assay systems, underscoring that the 2,4-dichloro substitution is essential for this pharmacological interaction. This provides a clear, quantifiable differentiation for researchers exploring structure–activity relationships in this chemical series.
| Evidence Dimension | Binding affinity (IC50) for human beta-2 adrenergic receptor |
|---|---|
| Target Compound Data | IC50 = 794 nM |
| Comparator Or Baseline | 3-oxo-N-phenylbutanamide (CAS 102-01-2) — no reported β2-AR binding activity |
| Quantified Difference | ≥794 nM shift from inactive to active |
| Conditions | Membranes prepared from human recombinant Sf9 cells expressing cloned human β2-AR |
Why This Matters
This differential binding profile demonstrates that the 2,4-dichloro substitution is a critical determinant of pharmacological activity, making this compound essential for β2-AR-focused medicinal chemistry campaigns where the parent scaffold is inactive.
- [1] BindingDB BDBM50422411 (CHEMBL154419). Affinity Data: IC50 794 nM; Assay Description: Receptor binding assay (Beta-2 adrenergic receptor) with membranes from human recombinant Sf9 cells. View Source
